

A Comparative Analysis of Sabrac Antibody Cross-Reactivity

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Compound of Interest

Compound Name: Sabrac

Cat. No.: B8236299

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Note on Availability: As of December 2025, publicly available data for a specific product line named "**Sabrac** antibodies" is not available. The following guide is a template designed to meet the specified content and formatting requirements. It uses a fictional "**Sabrac** Antibody (Anti-P53)" with hypothetical data for illustrative purposes. Researchers can adapt this framework for their own comparative studies.

For any antibody, particularly those intended for therapeutic or diagnostic use, specificity is a critical attribute. Cross-reactivity, the binding of an antibody to an unintended target, can lead to off-target effects, inaccurate experimental results, and reduced therapeutic efficacy. This guide provides a comparative overview of the hypothetical **Sabrac** Antibody's cross-reactivity profile against other commercially available antibodies targeting the same protein, p53.

Data Presentation: Cross-Reactivity Profile

The specificity of the **Sabrac** Antibody (Anti-P53) was evaluated against its intended target, p53, and two closely related family members, p63 and p73. The binding affinity (KD) was determined using surface plasmon resonance (SPR) and compared with two other commercially available anti-p53 antibodies, Competitor A and Competitor B.

Antibody	Target	Binding Affinity (KD, nM)	Cross-Reactivity (%) vs p63	Cross-Reactivity (%) vs p73
Sabrac (Anti-P53)	p53	0.15	0.01%	0.02%
Competitor A	p53	0.32	1.5%	2.1%
Competitor B	p53	0.25	0.8%	1.2%

Cross-reactivity percentage is calculated based on the relative binding affinity compared to the primary target, p53.

The data clearly indicates that the **Sabrac** Antibody exhibits significantly higher binding affinity for its intended target, p53, and substantially lower cross-reactivity with related proteins p63 and p73 when compared to Competitor A and Competitor B.

Experimental Protocols

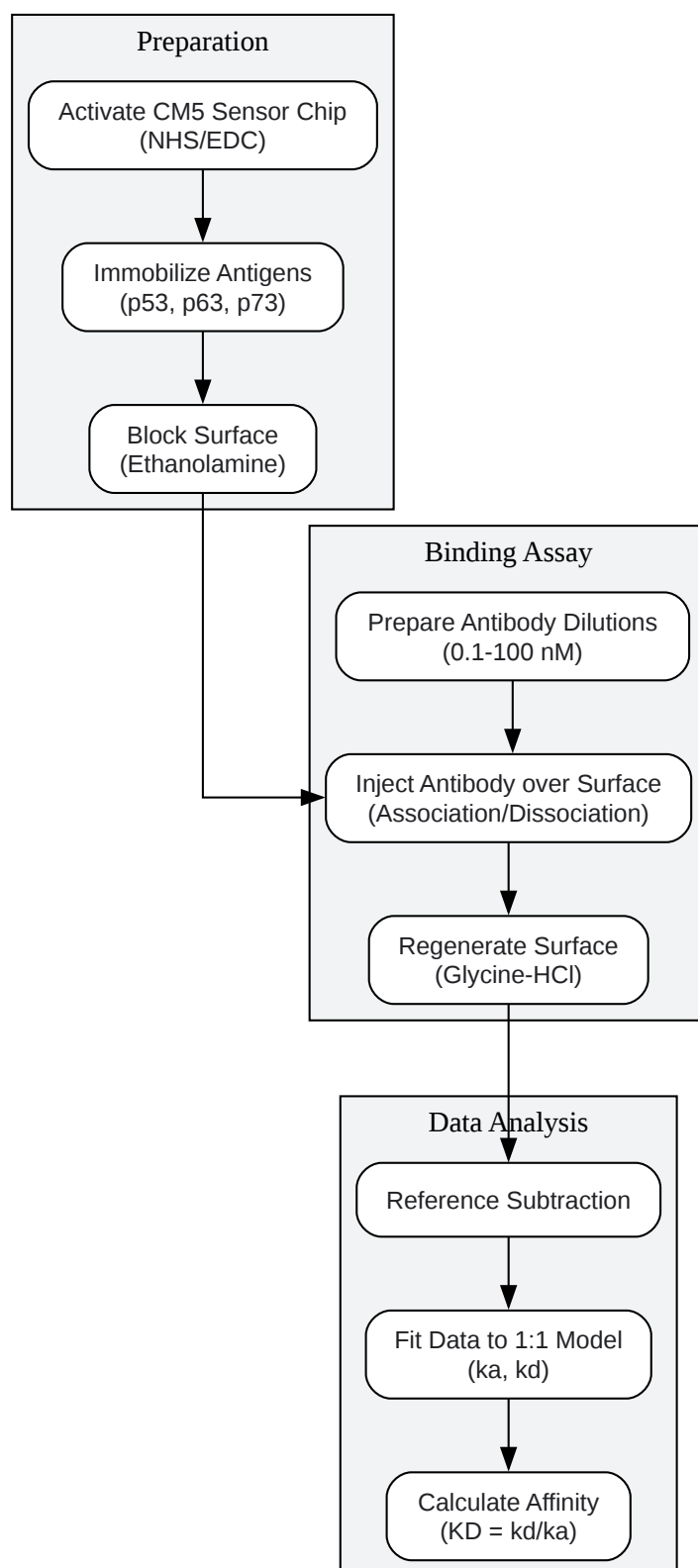
Surface Plasmon Resonance (SPR) for Affinity and Cross-Reactivity Measurement

This protocol outlines the methodology used to determine the binding kinetics and affinity of the anti-p53 antibodies.

- Immobilization:
 - A CM5 sensor chip was activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
 - Recombinant human p53, p63, and p73 proteins were immobilized on separate flow cells in 10 mM sodium acetate buffer, pH 4.5, to a density of approximately 2000 resonance units (RU).
 - The remaining activated groups were blocked with 1 M ethanolamine-HCl, pH 8.5.
- Binding Analysis:

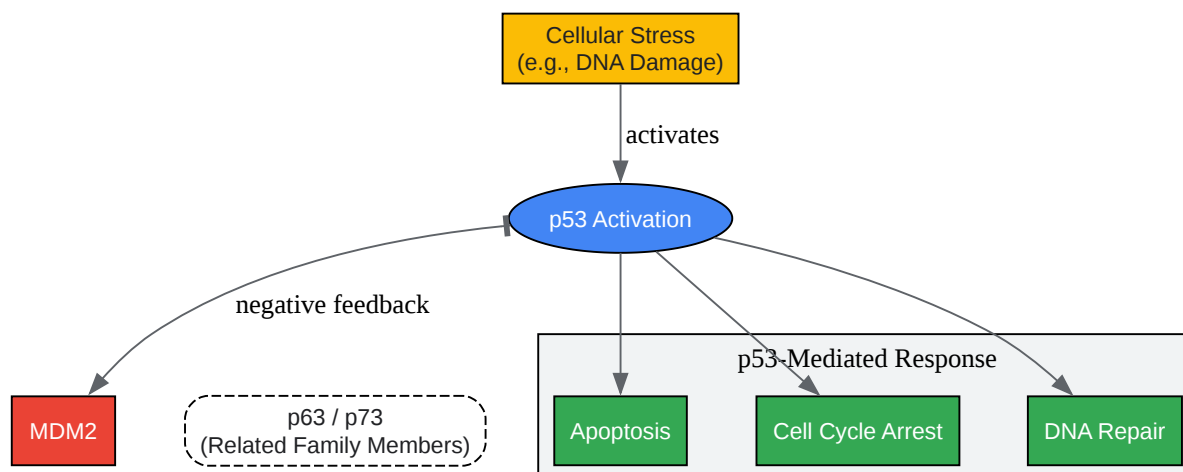
- A serial dilution of each antibody (**Sabrac**, Competitor A, Competitor B) ranging from 0.1 nM to 100 nM was prepared in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
- The antibody solutions were injected over the sensor surface at a flow rate of 30 μ L/min for 180 seconds (association phase), followed by a 300-second dissociation phase with HBS-EP+ buffer.
- The sensor surface was regenerated between cycles using a 30-second pulse of 10 mM glycine-HCl, pH 2.5.
- Data Analysis:
 - The resulting sensorgrams were corrected for non-specific binding by subtracting the signal from a reference flow cell.
 - The association (k_a) and dissociation (k_d) rate constants were determined by fitting the data to a 1:1 Langmuir binding model.
 - The equilibrium dissociation constant (K_D) was calculated as the ratio of k_d/k_a .

Visualizations



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Caption: Workflow for SPR-based antibody cross-reactivity testing.



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Caption: Simplified p53 signaling pathway and related proteins.

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